molecular formula C17H17ClN2O2 B2382091 N-(2-chlorophenyl)-2-(cyclopentyloxy)isonicotinamide CAS No. 2034271-90-2

N-(2-chlorophenyl)-2-(cyclopentyloxy)isonicotinamide

Cat. No.: B2382091
CAS No.: 2034271-90-2
M. Wt: 316.79
InChI Key: GMTUUHRBVOBOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-(cyclopentyloxy)isonicotinamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a cyclopentyloxy group, and an isonicotinamide moiety, which together contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(cyclopentyloxy)isonicotinamide typically involves the reaction of 2-chlorobenzoyl chloride with cyclopentanol in the presence of a base to form the intermediate 2-(cyclopentyloxy)-2-chlorobenzoyl chloride. This intermediate is then reacted with isonicotinamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(cyclopentyloxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

N-(2-chlorophenyl)-2-(cyclopentyloxy)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(cyclopentyloxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(cyclohexyloxy)isonicotinamide
  • N-(2-chlorophenyl)-2-(cyclopropyloxy)isonicotinamide
  • N-(2-chlorophenyl)-2-(cyclobutyloxy)isonicotinamide

Highlighting Uniqueness

N-(2-chlorophenyl)-2-(cyclopentyloxy)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the cyclopentyloxy group provides a balance of steric and electronic effects, making it particularly effective in certain applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-cyclopentyloxypyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-14-7-3-4-8-15(14)20-17(21)12-9-10-19-16(11-12)22-13-5-1-2-6-13/h3-4,7-11,13H,1-2,5-6H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTUUHRBVOBOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.